2-Amino-3-chloro-6-methylbenzoic acid

Description

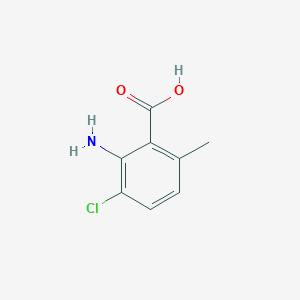

2-Amino-3-chloro-6-methylbenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at position 2, a chlorine atom at position 3, and a methyl group (-CH₃) at position 4. Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 185.61 g/mol.

Properties

IUPAC Name |

2-amino-3-chloro-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUABVKAESFPLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72618-63-4 | |

| Record name | 2-amino-3-chloro-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known to be a common organic synthesis intermediate, suggesting that it may interact with various molecular targets depending on the specific synthetic pathway in which it is involved.

Mode of Action

The mode of action of 2-Amino-3-chloro-6-methylbenzoic acid involves its use as a synthetic intermediate. The chlorine atom on the benzene ring can undergo transformations to synthesize the desired molecular structure. For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain.

Biochemical Pathways

The compound’s role as a synthetic intermediate suggests that it may be involved in various biochemical pathways depending on the specific synthetic process in which it is used.

Result of Action

As a synthetic intermediate, its effects would likely depend on the specific molecules it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its melting point is 131-133°C, suggesting that it is stable at room temperature but may degrade at higher temperatures. Additionally, its efficacy and action may be influenced by the specific conditions of the synthetic processes in which it is used.

Biochemical Analysis

Biochemical Properties

2-Amino-3-chloro-6-methylbenzoic acid plays a significant role in biochemical reactions. It is primarily used for the transformation of molecular structures on the benzene ring. For instance, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain. The carboxyl on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups.

Biological Activity

2-Amino-3-chloro-6-methylbenzoic acid (ACMBA) is a chemical compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and case studies reflecting its efficacy in various contexts.

Chemical Structure and Properties

- Molecular Formula : C₈H₈ClNO

- Molecular Weight : 185.61 g/mol

- Boiling Point : Not specified

- InChI Key : Not available

The compound features an amino group, a chloro substituent, and a methyl group attached to a benzoic acid core. These functional groups contribute to its reactivity and interaction with biological systems.

ACMBA exhibits various mechanisms of action depending on the biological context:

- Enzyme Inhibition : ACMBA has been studied for its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer metabolism, which could lead to therapeutic applications in oncology .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Plant Growth Regulation : Research indicates that ACMBA possesses herbicidal activity, inhibiting the growth of specific plant species such as Digitaria sanguinalis and affecting the resprouting of Imperata cylindrica .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ACMBA:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of ACMBA against Staphylococcus aureus and Escherichia coli. Results indicated that ACMBA inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Herbicidal Activity

In agricultural research, ACMBA was tested for its herbicidal properties on common weeds. The compound effectively reduced the growth rate of Digitaria sanguinalis, demonstrating a significant reduction in biomass when applied at concentrations of 200 mg/L .

Case Study 3: Enzyme Inhibition

Research focused on ACMBA's ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The compound showed an IC50 value of 54 nM, indicating strong inhibitory potential that could be leveraged for cancer treatment strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s properties are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

The target compound’s CAS is inferred from structural similarity but requires verification.

Crystallographic and Structural Insights

- Crystal Packing : The target compound’s crystal structure (if resolved) would likely exhibit distinct packing motifs due to the methyl group’s steric effects. Tools like SHELXL and ORTEP-3 are commonly employed for such analyses .

- Graph Set Analysis: Hydrogen-bonding patterns (e.g., R₂²(8) motifs) differ from analogs like 2-amino-5-chlorobenzoic acid, where chlorine’s position directs supramolecular assembly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-chloro-6-methylbenzoic acid, and how can functional group compatibility be ensured during synthesis?

- Methodology : The compound can be synthesized via halogenation of anthranilic acid derivatives followed by regioselective methylation. For example, starting with 3-chloroanthranilic acid, introduce a methyl group at the 6-position using Friedel-Crafts alkylation under controlled conditions (e.g., AlCl₃ catalyst, 60–80°C) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm regiochemistry via NOESY NMR to avoid para-substitution byproducts. Protect the amino group with Boc or acetyl groups during methylation to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should contradictory data be resolved?

- Methodology : Use a combination of ¹H/¹³C NMR, IR (for carboxylic acid and amine groups), and high-resolution mass spectrometry (HRMS). For NMR assignments, compare experimental shifts with computational predictions (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level). If discrepancies arise between observed and expected splitting patterns (e.g., aromatic protons), employ 2D-COSY or HSQC to resolve coupling interactions . IR peaks at ~1700 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H) confirm functional groups .

Q. How does the solubility profile of this compound influence its use in aqueous vs. organic reaction systems?

- Methodology : The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For aqueous reactions, prepare stock solutions in DMSO (10 mM) and dilute to ≤1% v/v to avoid precipitation. Stability tests (HPLC at 24/48/72 hours) confirm integrity under these conditions .

Q. What are the key stability considerations for storing this compound, and how can degradation products be identified?

- Methodology : Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and oxidation. Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Degradation products (e.g., dechlorinated or decarboxylated analogs) can be identified via LC-MS/MS with targeted MRM transitions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted analogs (e.g., bromo or fluoro derivatives) be systematically addressed?

- Methodology : Use directing groups (e.g., nitro or methoxy) to control halogenation positions. For example, introduce bromine at the 4-position by nitrating the methyl group, performing bromination, and then reducing the nitro group. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, guiding experimental design .

Q. What strategies resolve contradictions between experimental and computational NMR data for this compound?

- Methodology : If DFT-predicted chemical shifts deviate >0.5 ppm, re-evaluate solvent effects (e.g., DMSO vs. CDCl₃) using the IEFPCM solvation model. For ambiguous proton assignments, synthesize isotopically labeled analogs (e.g., ¹³C-methyl) to track coupling pathways .

Q. How can crystallization challenges for X-ray diffraction studies be overcome, given the compound’s zwitterionic nature?

- Methodology : Co-crystallize with counterions (e.g., Na⁺ or K⁺) to stabilize the carboxylate group. Use mixed solvents (e.g., MeOH/H₂O 4:1) and slow evaporation at 4°C. If crystals remain elusive, employ powder XRD with Rietveld refinement to infer lattice parameters .

Q. What mechanistic insights explain the compound’s inhibitory activity in bacterial folate pathways?

- Methodology : Perform enzyme inhibition assays with dihydrofolate reductase (DHFR) using UV-Vis kinetics (λ = 340 nm, NADPH oxidation). Compare IC₅₀ values with 4-aminobenzoic acid controls. Molecular docking (AutoDock Vina) identifies binding interactions at the pterin-binding site .

Q. How do steric and electronic effects of the methyl and chloro substituents influence structure-activity relationships (SAR) in antimicrobial studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.